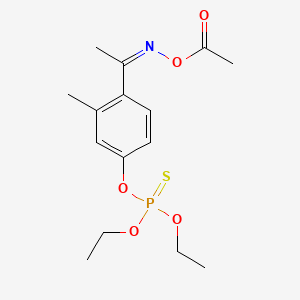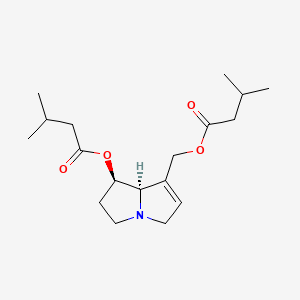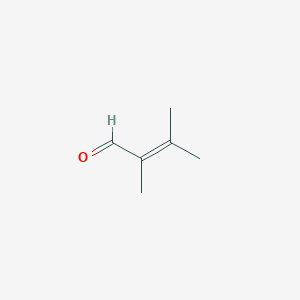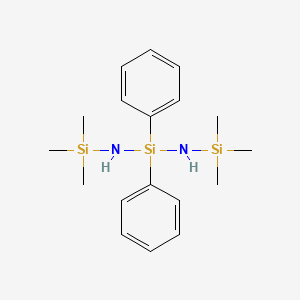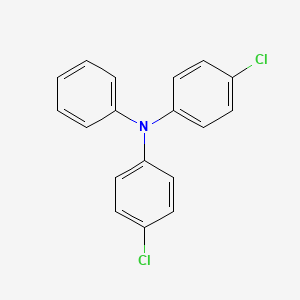
Bromo(triiodo)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(triiodo)stannane is an organotin compound with the chemical formula SnBrI₃. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Bromo(triiodo)stannane can be synthesized through the reaction of tin (IV) bromide with iodine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnBr4+3I2→SnBrI3+3I2
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Bromo(triiodo)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine or iodine atoms in this compound can be replaced by other halogens or functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state. These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: this compound can be used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and proceed under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation Reactions: Hydrogen peroxide, potassium permanganate
Reduction Reactions: Sodium borohydride, lithium aluminum hydride
Coupling Reactions: Palladium catalysts, organic solvents (e.g., toluene, THF)
Major Products Formed:
Substitution Reactions: Various organotin halides and organotin derivatives
Oxidation and Reduction Reactions: Tin oxides, reduced tin compounds
Coupling Reactions: Coupled organic products with new carbon-carbon bonds
科学的研究の応用
Bromo(triiodo)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of bromo(triiodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive tin-halogen bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Tributyltin Chloride (SnBu₃Cl): Used in similar coupling reactions but has different reactivity and toxicity profiles.
Tetramethyltin (SnMe₄): Another organotin compound with distinct applications in organic synthesis and materials science.
Stannane (SnH₄): A simpler organotin compound used in various chemical reactions but with different properties and reactivity.
Uniqueness of Bromo(triiodo)stannane: this compound is unique due to its specific combination of bromine and iodine atoms bonded to tin. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
特性
CAS番号 |
13569-46-5 |
|---|---|
分子式 |
BrI3Sn |
分子量 |
579.33 g/mol |
IUPAC名 |
bromo(triiodo)stannane |
InChI |
InChI=1S/BrH.3HI.Sn/h4*1H;/q;;;;+4/p-4 |
InChIキー |
ZYLHOGZZRLPOLI-UHFFFAOYSA-J |
正規SMILES |
Br[Sn](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




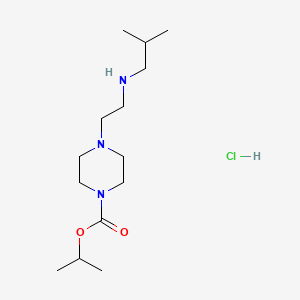

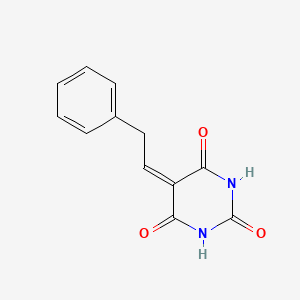
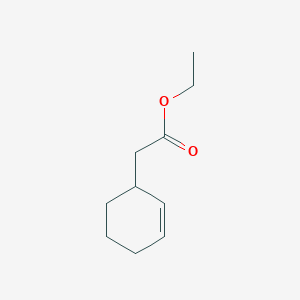
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)

